molecular formula C18H16ClN3O3 B2515502 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline CAS No. 923179-41-3

2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline

Cat. No.: B2515502
CAS No.: 923179-41-3
M. Wt: 357.79
InChI Key: SMJBXMUZCNIPAS-UHFFFAOYSA-N
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Description

2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline, due to its structural similarity with 2-chloroquinoline containing pyrazoline derivatives, demonstrates significant antimicrobial activity. Research conducted on a series of 2-chloroquinoline containing pyrazoline derivatives, which share a common structural framework with the mentioned compound, revealed potent antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. These findings suggest that the chloroquinoline and pyrazoline combination within the molecular structure contributes to effective antimicrobial properties, providing a basis for further research into its potential applications in combating microbial infections (Bawa et al., 2009).

Anti-inflammatory and Antibacterial Properties with Reduced Gastro-intestinal Toxicity

In a related study on quinoline compounds, derivatives synthesized incorporating furan-2(3H)-ones alongside the quinoline framework exhibited notable anti-inflammatory and antibacterial activities. These compounds were evaluated for their potential to reduce gastro-intestinal toxicity and lipid peroxidation, with findings indicating lower ulcerogenic effects compared to standard treatments. Such results highlight the compound's promising applications in developing safer anti-inflammatory and antibacterial agents, suggesting that incorporating the specific quinoline derivative into pharmaceuticals could yield benefits in treating infections while minimizing side effects (Alam et al., 2011).

Synthesis Efficiency and Selectivity

The synthesis of quinoline derivatives, particularly those involving furan and pyrazole components, has been enhanced through methods employing iodine catalysis and niobium pentachloride catalyzed multicomponent reactions. These approaches have demonstrated high efficiency and selectivity in producing pyranoquinoline and furoquinoline derivatives, offering significant advancements in the chemical synthesis of complex molecules. Such methodologies not only streamline the production of these compounds but also open avenues for generating a wide array of derivatives with potential biological and pharmaceutical applications (Wang et al., 2010; Silva et al., 2012).

Safety and Hazards

As with any chemical compound, handling “2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Compounds with similar structures have been studied for their potential as pharmaceuticals, so this could be one possible direction .

Properties

IUPAC Name

2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-23-16-7-10-6-11(18(19)20-12(10)9-17(16)24-2)13-8-14(22-21-13)15-4-3-5-25-15/h3-7,9,13,21H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJBXMUZCNIPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.